1-(Prop-1-en-2-yl)-4-(2,4,4-trimethylpentan-2-yl)benzene
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Overview
Description
1-(Prop-1-en-2-yl)-4-(2,4,4-trimethylpentan-2-yl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons. This compound features a benzene ring substituted with a prop-1-en-2-yl group and a 2,4,4-trimethylpentan-2-yl group. These substituents can significantly influence the chemical properties and reactivity of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Prop-1-en-2-yl)-4-(2,4,4-trimethylpentan-2-yl)benzene can be achieved through various organic reactions. One common method involves the alkylation of benzene with the appropriate alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically include:
Temperature: 0-50°C
Solvent: Anhydrous conditions using solvents like dichloromethane or chloroform
Catalyst: Aluminum chloride (AlCl3)
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(Prop-1-en-2-yl)-4-(2,4,4-trimethylpentan-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the alkene group to an alkane.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: H2, Pd/C
Substitution: HNO3 (nitration), SO3/H2SO4 (sulfonation), Br2/FeBr3 (bromination)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes
Substitution: Nitrobenzene derivatives, sulfonic acids, bromobenzene derivatives
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Prop-1-en-2-yl)-4-(2,4,4-trimethylpentan-2-yl)benzene depends on its interactions with molecular targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The specific pathways involved can vary based on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- 1-(Prop-1-en-2-yl)-4-(2,4,4-trimethylpentan-2-yl)benzene
- This compound
- This compound
Uniqueness
This compound is unique due to its specific substituents on the benzene ring, which can influence its chemical reactivity and potential applications. The presence of both a prop-1-en-2-yl group and a 2,4,4-trimethylpentan-2-yl group distinguishes it from other similar compounds.
Properties
CAS No. |
90128-69-1 |
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Molecular Formula |
C17H26 |
Molecular Weight |
230.4 g/mol |
IUPAC Name |
1-prop-1-en-2-yl-4-(2,4,4-trimethylpentan-2-yl)benzene |
InChI |
InChI=1S/C17H26/c1-13(2)14-8-10-15(11-9-14)17(6,7)12-16(3,4)5/h8-11H,1,12H2,2-7H3 |
InChI Key |
IHWBKBVKFIWRBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CC=C(C=C1)C(C)(C)CC(C)(C)C |
Origin of Product |
United States |
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